molecular formula C12H9NO B1281869 1-(Isocyanatomethyl)naphthalene CAS No. 61924-27-4

1-(Isocyanatomethyl)naphthalene

Cat. No. B1281869
CAS RN: 61924-27-4
M. Wt: 183.21 g/mol
InChI Key: UTYQUKHNHPEPDA-UHFFFAOYSA-N
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Description

1-(Isocyanatomethyl)naphthalene is a chemical compound with the molecular formula C12H9NO . It has a molecular weight of 183.21 g/mol.


Molecular Structure Analysis

The molecule of 1-(Isocyanatomethyl)naphthalene contains a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . Attached to this core is an isocyanatomethyl group .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(Isocyanatomethyl)naphthalene are not available, naphthalene and its derivatives are known to undergo various reactions such as nitration, sulphonation, halogenation, and Friedel-Craft reactions .


Physical And Chemical Properties Analysis

Naphthalene, the core structure of 1-(Isocyanatomethyl)naphthalene, is a white crystalline volatile solid. It sublimes slowly at room temperature, generating a highly flammable vapor . The specific physical and chemical properties of 1-(Isocyanatomethyl)naphthalene are not available in the resources.

Scientific Research Applications

Environmental Pollution Studies

Naphthalene, a component of 1-(Isocyanatomethyl)naphthalene, is studied for its environmental impact. Research has been conducted on the adsorption of naphthalene, a polycyclic aromatic hydrocarbon (PAH), onto carbon adsorbents derived from waste materials. This study is significant for understanding how to remove PAHs like naphthalene from aqueous solutions effectively (Chao Long et al., 2008).

Atmospheric Chemistry

The atmospheric reactions of naphthalene and its derivatives with hydroxyl radicals have been explored. These studies are crucial in understanding the fate of naphthalene in urban atmospheres and its major atmospheric loss processes (Lin Wang, R. Atkinson, & J. Arey, 2007).

Medical and Biological Research

Research has also been conducted on the metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes. This study is vital for understanding the metabolic pathways of naphthalene in humans and its potential health effects (Taehyeon M. Cho, R. Rose, & E. Hodgson, 2006).

Chemical Sensing

1-(Isocyanatomethyl)naphthalene derivatives have been used to develop fluorescent chemosensors for selective recognition of fluoride ions. This application is significant for environmental monitoring and analytical chemistry (S. M. Basheer et al., 2017).

Material Sciences

The compound has been involved in the synthesis and study of naphthalene diimides, which have applications in supramolecular chemistry, sensors, molecular switching devices, catalysis, and medicinal applications, demonstrating the versatility of naphthalene-based compounds in various scientific fields (M. Kobaisi et al., 2016).

Environmental Remediation

Research on the sorption of naphthalene and 1-naphthol by biochars derived from biomass like orange peels highlights the use of 1-(Isocyanatomethyl)naphthalene in environmental cleanup and pollution control (Baoliang Chen & Zaiming Chen, 2009).

Safety And Hazards

While specific safety data for 1-(Isocyanatomethyl)naphthalene is not available, it’s important to handle all chemical compounds with care. Naphthalene, a related compound, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(isocyanatomethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-9-13-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYQUKHNHPEPDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30532485
Record name 1-(Isocyanatomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30532485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Isocyanatomethyl)naphthalene

CAS RN

61924-27-4
Record name 1-(Isocyanatomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30532485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of phosgene (20% in toluene, 5 ml) was diluted with toluene (10 ml). A mixture of 1-naphthalenemethylamine (500 μl, 3.41 mmol), triethylamine (0.95 ml, 6.82 mmol) in toluene (5 ml) was added dropwise. The reaction mixture was heated at reflux overnight. The mixture was cooled to room temperature, and the solvent was removed. The residue was stirred with ether (50 ml) for 10 minutes and filtered. The filtrate was concentrated to give the crude product which was purified by flash chromatography (silica gel, methylene chloride) to give the desired product (518 mg) as a colorless oil. IR 2260 cm−1.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step Two
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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